molecular formula C7H7ClN2O2 B8539566 2-Chloro-5-methoxynicotinamide

2-Chloro-5-methoxynicotinamide

Cat. No. B8539566
M. Wt: 186.59 g/mol
InChI Key: FLTNUUNXBJFIFD-UHFFFAOYSA-N
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Patent
US04329351

Procedure details

Into a flame dried flask under N2 was placed triphenylphosphine oxide (12.0 g, 0.04 mol) and CH2Cl2 (50 mL) and the mixture cooled to 0°-4° C. A solution of triflic anhydride (6.75 ml, 0.04 mol) in CH2Cl2 (80 mL) was added dropwise. After the addition, the solution was stirred for 15 min. and 2-chloro-5-methoxynicotinamide (8.0 g, 0.04 mol) was added portionwise over 15 minutes. The mixture was allowed to warm to room temperature with stirring overnight, poured into saturated Na2CO3 solution and extracted with CHCl3 (2×). After concentration, the residue was chromatographed on silica gel and the product eluted with CHCl3 to yield 6.2 g (86%) of 2-chloro-5-methoxynicotinonitrile 1H NMR (CDCl3) δ3.9 (3H, s), 7.5 (1H, d, J=3) and 8.3 (1H, d, J=3); (nujol) 2250 cm- 1.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6.75 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(P(=O)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.[Cl:36][C:37]1[N:45]=[CH:44][C:43]([O:46][CH3:47])=[CH:42][C:38]=1[C:39]([NH2:41])=O.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Cl:36][C:37]1[N:45]=[CH:44][C:43]([O:46][CH3:47])=[CH:42][C:38]=1[C:39]#[N:41] |f:3.4.5|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Step Two
Name
Quantity
6.75 mL
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=C(C(=O)N)C=C(C=N1)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a flame dried flask under N2
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to 0°-4° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
with stirring overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (2×)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
the product eluted with CHCl3

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C#N)C=C(C=N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.